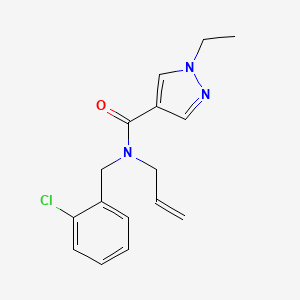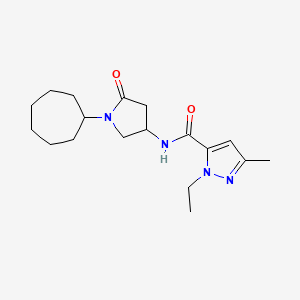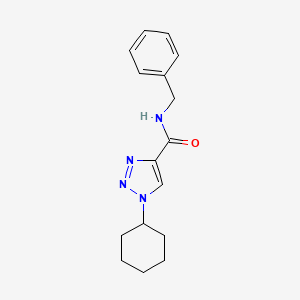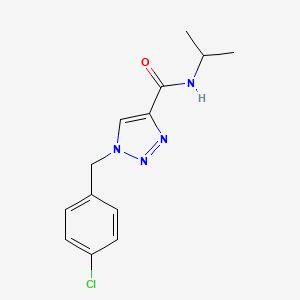![molecular formula C25H31ClN2O2 B3777963 [4-[(2-Chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-(4-piperidin-1-ylphenyl)methanone](/img/structure/B3777963.png)
[4-[(2-Chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-(4-piperidin-1-ylphenyl)methanone
Descripción general
Descripción
[4-[(2-Chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-(4-piperidin-1-ylphenyl)methanone: is a complex organic compound that features a piperidine ring, a chlorophenyl group, and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2-Chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-(4-piperidin-1-ylphenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and hydroxymethyl groups. Common reagents used in these reactions include piperidine, chlorobenzyl chloride, and formaldehyde. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids. Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols. Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions. Medicine: Industry: It can be used in the production of advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which [4-[(2-Chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-(4-piperidin-1-ylphenyl)methanone exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The piperidine ring and chlorophenyl group play crucial roles in the binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
- [2-Chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-(4-piperidin-1-ylphenyl)methanone
- [4-(Hydroxymethyl)piperidin-1-yl]-(4-piperidin-1-ylphenyl)methanone
Uniqueness: The presence of both the chlorophenyl and hydroxymethyl groups in [4-[(2-Chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-(4-piperidin-1-ylphenyl)methanone provides unique chemical properties, such as enhanced binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
[4-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-(4-piperidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN2O2/c26-23-7-3-2-6-21(23)18-25(19-29)12-16-28(17-13-25)24(30)20-8-10-22(11-9-20)27-14-4-1-5-15-27/h2-3,6-11,29H,1,4-5,12-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJSJCMZJNLEHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)(CC4=CC=CC=C4Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-benzimidazol-5-ylcarbonyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3777886.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B3777888.png)
![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B3777895.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethoxybenzamide](/img/structure/B3777930.png)
![methyl N-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-L-isoleucinate](/img/structure/B3777939.png)


![5-methyl-3-[2-(1,2,4-triazol-4-yl)ethylsulfanyl]-1H-1,2,4-triazole](/img/structure/B3777964.png)
![N-cyclopropyl-3-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B3777970.png)

![3-[(cyclopentylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3777981.png)
![2-{[3-(1H-imidazol-1-yl)pyrrolidin-1-yl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B3777988.png)

![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B3777998.png)
